(R)-(-)-Bromo Dragonfly-d6 Hydrochloride (R)-(-)-Bromo Dragonfly-d6 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1246816-43-2
VCID: VC0132368
InChI:
SMILES:
Molecular Formula: C₁₃H₇D₆BrClNO₂
Molecular Weight: 336.64

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

CAS No.: 1246816-43-2

Cat. No.: VC0132368

Molecular Formula: C₁₃H₇D₆BrClNO₂

Molecular Weight: 336.64

* For research use only. Not for human or veterinary use.

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride - 1246816-43-2

Specification

CAS No. 1246816-43-2
Molecular Formula C₁₃H₇D₆BrClNO₂
Molecular Weight 336.64

Introduction

The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (²H), a stable isotope of hydrogen. This deuteration creates a heavier analog of the standard compound, offering unique properties that make it particularly valuable for research applications in mass spectrometry, pharmacokinetic studies, and as analytical reference standards .

The "R" configuration and the negative optical rotation, indicated by "(-)", refer to the specific enantiomer of the compound, which has been found to possess greater pharmacological activity than its S-enantiomer counterpart . This stereospecificity is crucial for understanding its potent interactions with biological systems.

Chemical Properties

Physical and Chemical Parameters

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride possesses distinct chemical properties that differentiate it from its non-deuterated counterpart. The physical and chemical parameters of this compound are summarized in Table 1.

ParameterValueSource
Molecular FormulaC₁₃H₇D₆BrClNO₂
Molecular Weight336.64 g/mol
CAS Number1246816-43-2
IUPAC Name(2R)-1-(4-bromofuro[2,3-f]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride
Physical StateSolid
AppearanceCrystalline powder
SolubilitySoluble in methanol, ethanol, and DMSO

The deuteration of six hydrogen atoms in the propyl chain significantly alters the mass spectrometric properties of the compound while maintaining similar chemical reactivity to the non-deuterated version. This makes it valuable as an internal standard in analytical methods.

Structural Characteristics

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride features a unique benzodifuran structure with two fused furan rings, giving it the characteristic "dragonfly" appearance when viewed in two dimensions. The compound contains a bromine atom at the 8-position, which contributes to its high potency and receptor binding properties .

The molecular structure can be represented using various notations:

Notation TypeValue
SMILES[2H]C@@(C([2H])([2H])C1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl
Standard InChIInChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1/i1D3,6D2,7D;
InChIKeyYDIDKNSMQNPNFC-KUXWIFSDSA-N

Synthesis and Structure

Synthetic Routes

The synthesis of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride builds upon the methodologies established for the non-deuterated compound, with additional steps to incorporate deuterium atoms at specific positions. The general synthetic pathway involves several key steps :

  • The synthesis begins with a suitable phenethylamine precursor, typically derived from D-alanine to ensure the R-configuration.

  • The benzodifuran core structure (often referred to as the "wing" backbone) is constructed through a series of reactions.

  • Bromination is performed to introduce the bromine atom at the 8-position.

  • Deuteration is achieved using deuterated reagents or solvents to replace specific hydrogen atoms with deuterium.

  • The final step involves converting the free base to its hydrochloride salt by reaction with hydrochloric acid.

The enantiospecific synthesis ensures the R-configuration, which has been determined to possess greater binding affinity at serotonin receptors compared to the S-enantiomer .

Structural Elucidation

The structure of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride has been confirmed through various analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which shows characteristic shifts for the aromatic protons of the benzodifuran system.

  • Mass Spectrometry, revealing the molecular ion peak and fragmentation pattern consistent with the deuterated structure.

  • Infrared Spectroscopy, displaying characteristic absorption bands for the functional groups present.

  • X-ray Crystallography, confirming the three-dimensional arrangement of atoms in the molecule .

The presence of deuterium atoms is particularly evident in mass spectrometric analysis, where the molecular weight and fragmentation patterns differ from those of the non-deuterated analog.

Pharmacology

Receptor Binding Profile

While specific binding data for the deuterated version is limited, (R)-(-)-Bromo Dragonfly-d6 Hydrochloride is expected to maintain a pharmacological profile similar to its non-deuterated counterpart. The compound is known for its high affinity and activity at serotonin receptors, particularly the 5-HT2 family .

Table 2 presents the receptor binding affinities of the non-deuterated (R)-(-)-Bromo Dragonfly, which can serve as a reference point:

ReceptorBinding Affinity (Ki)Activity
5-HT2A0.04 nMFull agonist
5-HT2C0.02 nMFull agonist
5-HT2B0.19 nMFull agonist

The remarkable potency at these receptors, particularly the 5-HT2A receptor, contributes to the compound's potent psychoactive effects and its value in serotonin receptor research .

Mechanism of Action

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride primarily acts as a potent agonist at serotonin receptors, with particular activity at the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The activation of these receptors initiates a cascade of intracellular signaling events, including:

  • Activation of phospholipase C

  • Increased intracellular calcium concentration

  • Activation of protein kinase C

  • Modulation of gene expression

In addition to its serotonergic activity, the compound has been identified as a monoamine oxidase A (MAO-A) inhibitor, which may contribute to its pharmacological effects by preventing the breakdown of endogenous monoamines such as serotonin, dopamine, and norepinephrine .

This dual mechanism—direct receptor activation and prevention of monoamine breakdown—may explain some of the compound's long-lasting effects and potential for adverse reactions when combined with other substances that affect monoamine levels .

Metabolism and Pharmacokinetics

Metabolic Stability

Research on the non-deuterated Bromo-DragonFLY has revealed unusual metabolic properties that may also apply to the deuterated version. Studies using in vitro systems including human liver microsomes (HLM), human liver cytosol (HLC), and recombinant enzymes have shown that Bromo-DragonFLY is highly resistant to metabolic transformation .

This metabolic stability contrasts with related compounds such as 2C-B-fly, which undergoes various biotransformations including monohydroxylation and N-acetylation through CYP2D6 and cytosolic enzymes .

Applications in Research

Analytical Applications

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride serves several important functions in analytical chemistry and forensic science:

  • Reference Standard: It provides a reliable reference material for the identification and quantification of the non-deuterated compound in forensic samples.

  • Internal Standard: The deuterated compound can be used as an internal standard in mass spectrometric analyses, allowing for more accurate quantification due to its similar chemical properties but distinct mass.

  • Isotope Dilution Mass Spectrometry: It enables precise quantification through isotope dilution techniques.

  • Method Validation: It supports the development and validation of analytical methods for detecting related compounds .

These applications are particularly valuable in forensic toxicology, where accurate identification and quantification of psychoactive substances are crucial.

Pharmacological Research

As a research tool, (R)-(-)-Bromo Dragonfly-d6 Hydrochloride contributes to various areas of neuropharmacology:

  • Serotonin Receptor Studies: It serves as a highly selective and potent probe for investigating 5-HT2 receptor function and signaling.

  • Structure-Activity Relationship Studies: Comparison with non-deuterated analogs helps elucidate the influence of subtle structural modifications on pharmacological properties.

  • Neuroimaging Research: When appropriately labeled, it can potentially serve in receptor occupancy studies.

  • Drug Development: It provides insights for the development of novel therapeutic agents targeting serotonergic systems.

The compound's high selectivity and potency make it particularly valuable for studying the roles of different serotonin receptor subtypes in various physiological and pathological processes.

Toxicity and Adverse Effects

Toxicological Profile

While specific toxicological data for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride is limited, recent in silico studies on Bromo-DragonFLY provide insights into its potential toxicity:

  • Acute Toxicity: Significant acute toxicity with variations across different species.

  • Genotoxicity: Low likelihood of genotoxic potential, though some potential for DNA damage is suggested.

  • Cardiotoxicity: Notable risk associated with inhibition of the hERG channel, potentially leading to cardiac arrhythmias.

  • Endocrine Disruption: Low probability of interacting with estrogen receptor α (ER-α), indicating minimal estrogenic activity .

These findings suggest a complex toxicological profile that warrants careful consideration in research applications.

Adverse Effects in Related Compounds

Reports from non-deuterated Bromo-DragonFLY exposures highlight several severe adverse effects that could potentially apply to the deuterated compound as well:

  • Vasoconstriction: Potent vasoconstrictor effects that can lead to tissue ischemia and, in severe cases, necrosis of extremities.

  • Cardiovascular Effects: Hypertension and tachycardia have been reported.

  • Neurological Effects: Seizures, hallucinations, and agitation.

  • Prolonged Duration: Effects lasting up to 2-3 days, complicating management of adverse reactions.

  • Fatal Outcomes: Deaths have been reported at doses in the microgram range .

The potent serotonergic activity and MAO-A inhibition may contribute to potentially dangerous interactions with other substances that affect serotonin levels, leading to serotonin syndrome in some cases .

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